Product packaging for (6-Bromo-4-methylpyridin-3-yl)methanamine(Cat. No.:CAS No. 1211585-93-1)

(6-Bromo-4-methylpyridin-3-yl)methanamine

Cat. No.: B577391
CAS No.: 1211585-93-1
M. Wt: 201.067
InChI Key: UPOLYLOCDJGQHK-UHFFFAOYSA-N
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Description

(6-Bromo-4-methylpyridin-3-yl)methanamine is a versatile pyridine-based building block prized in medicinal chemistry and drug discovery. Its molecular structure, featuring both a bromine atom and an aminomethyl group on the pyridine ring, provides two distinct handles for chemical modification. The bromine substituent is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex biaryl or substituted amine systems. Simultaneously, the primary amine group can undergo condensation or amidation reactions, facilitating the introduction of custom carbon chains or sulfonamide functionalities. This dual reactivity makes it a valuable intermediate for synthesizing compound libraries aimed at probing biological targets. Researchers leverage this scaffold in developing potential pharmaceutical agents, where the core pyridine structure can act as a key pharmacophore. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B577391 (6-Bromo-4-methylpyridin-3-yl)methanamine CAS No. 1211585-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-4-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOLYLOCDJGQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Functionalization of 6 Bromo 4 Methylpyridin 3 Yl Methanamine

Reactivity of the Pyridine (B92270) Ring System

The chemical behavior of the pyridine ring in (6-Bromo-4-methylpyridin-3-yl)methanamine is dictated by the electron-withdrawing nature of the nitrogen atom and the influence of the existing substituents: the bromo group at the 6-position, the methyl group at the 4-position, and the aminomethyl group at the 3-position.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly deactivates it towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org The nitrogen atom can also be protonated or complex with Lewis acids under typical SEAr reaction conditions, further increasing this deactivation by introducing a positive charge. wikipedia.org Consequently, carrying out electrophilic substitution directly on an unsubstituted pyridine is often very challenging. wikipedia.org

In contrast to its inertness toward electrophiles, the pyridine nucleus is activated for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2 and 6) and para (4) to the ring nitrogen. stackexchange.comyoutube.com This enhanced reactivity is due to the ability of the electronegative nitrogen to stabilize the anionic Meisenheimer intermediate formed during the reaction. stackexchange.com In this compound, the bromine atom is located at the 6-position, an activated site, and serves as an excellent leaving group.

This structural feature allows for the displacement of the bromide by a wide variety of nucleophiles. Such reactions are pivotal for introducing new functional groups at the 6-position, leading to a diverse array of derivatives. The reaction proceeds via an addition-elimination mechanism, and its efficiency can be influenced by the nature of the nucleophile, solvent, and temperature. nih.gov

Table 1: Examples of Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Class
Alkoxide Sodium methoxide (B1231860) (NaOMe) 6-Alkoxy-4-methylpyridin-3-yl)methanamine
Amine Pyrrolidine (6-(Pyrrolidin-1-yl)-4-methylpyridin-3-yl)methanamine
Thiolate Sodium thiophenoxide (NaSPh) (4-Methyl-6-(phenylthio)pyridin-3-yl)methanamine

Transformations Involving the Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) at the 3-position is a key site for functionalization, allowing for the construction of more complex molecules through standard amine chemistry.

The primary amine readily undergoes acylation with reagents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. These reactions are typically high-yielding and are used to introduce a wide range of functionalities or to protect the amine group during subsequent transformations.

Table 2: Representative Acylation and Sulfonylation Reactions

Reagent Reagent Class Product Class
Acetyl chloride Acylating Agent N-((6-Bromo-4-methylpyridin-3-yl)methyl)acetamide
Benzoyl chloride Acylating Agent N-((6-Bromo-4-methylpyridin-3-yl)methyl)benzamide
Acetic anhydride (B1165640) Acylating Agent N-((6-Bromo-4-methylpyridin-3-yl)methyl)acetamide
p-Toluenesulfonyl chloride Sulfonylating Agent N-((6-Bromo-4-methylpyridin-3-yl)methyl)-4-methylbenzenesulfonamide

The synthesis of secondary and tertiary amine derivatives from the primary aminomethyl group can be achieved through alkylation. Direct alkylation with alkyl halides can be difficult to control and often leads to mixtures of mono- and di-alkylated products, as well as the potential for quaternization.

A more controlled and widely used method is reductive alkylation (reductive amination). This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) to afford the desired secondary or tertiary amine.

Table 3: Reductive Alkylation with Various Carbonyl Compounds

Carbonyl Compound Reducing Agent Product Class
Formaldehyde NaBH(OAc)₃ (6-Bromo-4-methylpyridin-3-yl)-N,N-dimethylmethanamine
Acetaldehyde NaBH(OAc)₃ N-((6-Bromo-4-methylpyridin-3-yl)methyl)ethanamine
Acetone NaBH₃CN N-((6-Bromo-4-methylpyridin-3-yl)methyl)propan-2-amine

The aminomethyl group is susceptible to oxidation, and the outcome depends on the choice of oxidizing agent and reaction conditions. Controlled oxidation of primary amines can be challenging but can lead to valuable products. For instance, oxidation can yield the corresponding imine or, under more forcing conditions, the nitrile (5-(aminomethyl)-4-methylpicolinonitrile).

A significant consideration in the oxidation of this molecule is the presence of other oxidizable sites. The pyridine nitrogen can be oxidized to a pyridine N-oxide, a transformation that can alter the electronic properties and reactivity of the ring. nih.gov The methyl group on the pyridine ring could also be oxidized to a carboxylic acid under harsh conditions. mdpi.com Achieving selective oxidation of the aminomethyl group requires careful selection of reagents that are specific for amine oxidation and compatible with the pyridine ring system.

Table 4: Potential Oxidation Reactions and Products

Oxidizing Agent Potential Product(s) Notes
Mild Oxidants (e.g., MnO₂) 6-Bromo-4-methylpicolinonitrile Selective oxidation to the nitrile may be possible.
Peroxy acids (e.g., m-CPBA) 3-(Aminomethyl)-6-bromo-4-methylpyridine 1-oxide N-oxidation of the pyridine ring is a likely outcome. nih.gov

Amide Bond Formation and Derivatization

The primary amine of the methanamine group in this compound serves as a key site for derivatization through amide bond formation. This reaction is fundamental for creating a diverse library of compounds and can also serve as a protecting group strategy for subsequent reactions. The nucleophilic amine readily reacts with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents, to yield stable amide derivatives.

For instance, the reaction with acetic anhydride in the presence of an acid catalyst can produce the corresponding N-acetyl derivative. mdpi.com This transformation is not only a route to a new analogue but is often employed as a protective measure. Protecting the amine as an amide can prevent its interference in subsequent sensitive reactions, such as palladium-catalyzed cross-couplings, where free amines can sometimes coordinate to the metal center and inhibit catalysis. mdpi.comnih.gov

Key Research Findings:

The primary amine is a robust nucleophile for standard acylation reactions.

Amide formation is a common strategy for both derivatization and protection in multi-step syntheses involving similar aminopyridine scaffolds. mdpi.com

A wide variety of functional groups can be introduced through the R-group of the acylating agent, significantly expanding the chemical space of accessible analogues.

Table 1: Examples of Amide Bond Formation Reactions This table is interactive. Click on the headers to sort.

Acylating Agent Reagent/Condition Product
Acetic Anhydride H₂SO₄ (cat.), Acetonitrile N-((6-Bromo-4-methylpyridin-3-yl)methyl)acetamide
Benzoyl Chloride Triethylamine (B128534), Dichloromethane N-((6-Bromo-4-methylpyridin-3-yl)methyl)benzamide
Propionic Acid EDCI, HOBt, DMF N-((6-Bromo-4-methylpyridin-3-yl)methyl)propionamide

Transformations Involving the Bromo Substituent

The bromine atom at the 6-position of the pyridine ring is a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-Br position. libretexts.org The reactivity order for aryl halides in these couplings is typically I > Br > Cl, making the bromo-substituent an ideal electrophile. libretexts.org

Suzuki Reaction: This reaction couples the bromo-pyridine with an organoboron reagent, typically a boronic acid or ester, to form biaryl or vinyl-aryl structures. nih.gov For substrates with free amines, the amine is often protected as an amide to improve reaction efficiency. mdpi.com The reaction is valued for its mild conditions and tolerance of various functional groups. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a direct method for vinylation of the pyridine ring. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org

Sonogashira Reaction: This coupling reaction introduces an alkyne moiety onto the pyridine ring by reacting the bromo-substituent with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper species and proceeds under mild conditions. wikipedia.orgnih.gov Studies on similar 2-amino-3-bromopyridines have shown high yields with a range of terminal alkynes. scirp.org

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent to form C-C bonds. wikipedia.org It is known for its high functional group tolerance and its ability to couple sp², and sp³ carbon atoms. wikipedia.orgnih.gov This allows for the introduction of various alkyl and aryl groups onto the pyridine core. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table is interactive. Click on the headers to sort.

Reaction Type Coupling Partner Typical Catalyst/Base Product Class
Suzuki Arylboronic Acid Pd(PPh₃)₄ / K₃PO₄ 6-Aryl-4-methylpyridin-3-yl)methanamine
Heck Styrene Pd(OAc)₂ / Et₃N (4-Methyl-6-styrylpyridin-3-yl)methanamine
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂ , CuI / Amine Base (4-Methyl-6-(phenylethynyl)pyridin-3-yl)methanamine

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange offers an alternative pathway for functionalizing the C-Br bond. wikipedia.org This reaction typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium (e.g., n-butyllithium) or a magnesium-based reagent (e.g., isopropylmagnesium chloride), at low temperatures. wikipedia.orgnih.gov This process replaces the bromine atom with a metal (Li or Mg), generating a highly nucleophilic organometallic intermediate. nih.govtcnj.edu

This intermediate is not isolated but is immediately "quenched" by adding an electrophile. This two-step sequence allows for the introduction of a wide range of functional groups that are not accessible via cross-coupling reactions. A key consideration for this compound is the presence of the acidic amine proton, which would be deprotonated by the organometallic reagent. Therefore, at least two equivalents of the reagent are required: one to deprotonate the amine and a second to perform the halogen exchange. nih.gov

Table 3: Functionalization via Metal-Halogen Exchange and Quenching This table is interactive. Click on the headers to sort.

Exchange Reagent Electrophile (Quench) Functional Group Introduced
n-Butyllithium Carbon Dioxide (CO₂) Carboxylic Acid (-COOH)
n-Butyllithium N,N-Dimethylformamide (DMF) Aldehyde (-CHO)
Isopropylmagnesium Chloride Benzaldehyde Hydroxybenzyl group (-CH(OH)Ph)

Nucleophilic Displacement of the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) of a halogen on an unactivated pyridine ring is generally challenging. The pyridine ring is electron-deficient, which facilitates SNAr, but it often requires strong activation from additional electron-withdrawing groups or very harsh reaction conditions. The presence of an electron-donating methyl group on the ring of this compound further deactivates the system towards classical SNAr.

However, displacement may be achieved under specific conditions:

Copper-Catalyzed Reactions: Ullmann-type conditions, using a copper catalyst, can facilitate the displacement of bromine with nucleophiles like amines, alkoxides, or thiolates, though often requiring high temperatures.

Strongly Nucleophilic Reagents: Potent nucleophiles under forcing conditions might lead to substitution.

While less common than cross-coupling, this pathway offers a direct route to introduce heteroatom functionalities at the 6-position.

Table 4: Potential Nucleophilic Displacement Reactions This table is interactive. Click on the headers to sort.

Nucleophile Reagent/Condition Product
Sodium Methoxide CuI (cat.), High Temp. (6-Methoxy-4-methylpyridin-3-yl)methanamine
Pyrrolidine Pd-catalysis or Cu-catalysis (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine

Derivatization Strategies for Novel this compound Analogs

The chemical reactivity of this compound provides a robust platform for the systematic development of novel analogues. A multi-pronged derivatization strategy can be employed by leveraging the distinct reactivity of the aminomethyl and bromo substituents.

Combined Functionalization Strategies:

Amine Derivatization followed by Cross-Coupling: The aminomethyl group can first be converted into a variety of amides, ureas, sulfonamides, or secondary/tertiary amines. Each of these new derivatives, which still possesses the bromo handle, can then be subjected to the full suite of palladium-catalyzed cross-coupling reactions (Suzuki, Heck, etc.). This strategy generates a large matrix of compounds where both the amine and the 6-position of the pyridine ring are varied.

Bromo-Group Transformation followed by Amine Functionalization: Alternatively, the bromo substituent can be modified first. For example, a Suzuki coupling could introduce a new aryl group at the 6-position. The resulting biaryl compound, still containing the primary aminomethyl group, can then be functionalized through amide bond formation or other amine-centric reactions.

Orthogonal Functionalization via Metal-Halogen Exchange: The metal-halogen exchange pathway provides access to analogues that are complementary to those made by cross-coupling. By quenching the lithiated or magnesiated intermediate with electrophiles like aldehydes, ketones, or CO₂, functional groups such as alcohols and carboxylic acids can be installed. These groups can then serve as new handles for further derivatization (e.g., esterification).

By strategically combining these reaction pathways, chemists can systematically explore the structure-activity relationships of this scaffold, generating extensive libraries of novel compounds for applications in medicinal chemistry and materials science. smolecule.com

Structural Elucidation and Spectroscopic Characterization of 6 Bromo 4 Methylpyridin 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While specific experimental data for (6-Bromo-4-methylpyridin-3-yl)methanamine is not widely available in published literature, a theoretical analysis based on its structure allows for the prediction of its ¹H NMR spectrum. The spectrum is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule.

The aromatic region would likely show two singlets for the protons on the pyridine (B92270) ring. The proton at position 2 (adjacent to the nitrogen) and the proton at position 5 would not have adjacent protons to couple with, thus appearing as singlets. The aminomethyl (-CH₂NH₂) group would present a singlet for the methylene (B1212753) protons, integrating to two protons. The methyl (-CH₃) group attached to the pyridine ring would also appear as a singlet, integrating to three protons. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-2 (Pyridine) ~8.0-8.5 Singlet 1H
H-5 (Pyridine) ~7.0-7.5 Singlet 1H
-CH₂NH₂ ~3.5-4.0 Singlet 2H
-CH₃ ~2.0-2.5 Singlet 3H
-NH₂ Variable Broad Singlet 2H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

The pyridine ring would account for five signals in the aromatic region of the spectrum. The carbon atom bonded to the bromine (C-6) would be significantly influenced by the halogen's electronegativity. The other aromatic carbons (C-2, C-3, C-4, and C-5) would have chemical shifts typical for a substituted pyridine ring. The methylene carbon of the aminomethyl group and the methyl carbon would appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (Pyridine) ~150-160
C-3 (Pyridine) ~130-140
C-4 (Pyridine) ~145-155
C-5 (Pyridine) ~120-130
C-6 (Pyridine) ~140-150
-CH₂NH₂ ~40-50
-CH₃ ~15-25

To unequivocally confirm the structure of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. While limited in this specific molecule due to the presence of mainly singlets in the ¹H NMR, it could confirm the absence of vicinal proton couplings in the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the proton signals to their corresponding carbon atoms, for instance, linking the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the connectivity of the molecule, for example, by showing correlations between the methyl protons and the C-3, C-4, and C-5 carbons of the pyridine ring, and between the methylene protons and the C-2, C-3, and C-4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It could be used to confirm the spatial proximity of the methyl and aminomethyl groups to the protons on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The predicted monoisotopic mass for this compound (C₇H₉BrN₂) is 199.9949 Da. uni.lu An experimental HRMS measurement would be expected to be in close agreement with this value, confirming the elemental composition.

Predicted Mass Spectrometry Data for this compound uni.lu

Adduct Predicted m/z
[M+H]⁺ 201.0022
[M+Na]⁺ 222.9841
[M+K]⁺ 238.9581
[M-H]⁻ 198.9876

Both LC-MS and GC-MS are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry.

LC-MS: This technique is well-suited for the analysis of this compound, as it is a relatively polar compound. LC-MS can be used to determine the purity of a sample and to identify and quantify the compound in complex mixtures. The mass spectrometer provides molecular weight information that aids in the confirmation of the peak identity.

GC-MS: Depending on the volatility and thermal stability of the compound, GC-MS could also be a viable analytical method. It is often used for the analysis of smaller, more volatile molecules. Derivatization of the amine group might be necessary to improve its chromatographic behavior. GC-MS provides valuable information on the fragmentation pattern of the molecule upon electron ionization, which can be used for structural elucidation and library matching.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. For this compound, a detailed experimental IR spectrum has not been found in the reviewed literature.

However, based on the known structure of the compound, which features a primary amine (-NH₂), a methyl group (-CH₃), and a substituted pyridine ring, one can predict the expected regions of absorption. Typically, primary amines exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and aromatic groups are expected in the 2850-3100 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region. Despite these predictions, without experimental data, a definitive analysis and assignment of specific vibrational modes for this compound cannot be provided.

Functional Group Predicted IR Absorption Range (cm⁻¹)
N-H Stretch (Primary Amine)3300-3500
C-H Stretch (Aromatic/Alkyl)2850-3100
C=C, C=N Stretch (Pyridine Ring)1400-1600
C-N Stretch1000-1350
C-Br Stretch500-600

Note: This table is based on general spectroscopic principles and not on experimental data for the specific compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A search of crystallographic databases and the scientific literature did not yield a published crystal structure for this compound. Consequently, a detailed analysis based on experimental X-ray diffraction data is not possible at this time.

Without experimental crystallographic data, the precise molecular conformation, bond lengths, and bond angles of this compound in the solid state remain undetermined. While computational modeling could provide theoretical predictions for these parameters, such data falls outside the scope of experimental structural elucidation.

Structural Parameter Value
Molecular ConformationData not available
Key Bond Lengths (e.g., C-Br, C-N, N-H)Data not available
Key Bond Angles (e.g., C-C-N, H-N-H)Data not available

Note: This table reflects the absence of published experimental X-ray crystallography data.

Theoretical and Computational Investigations of 6 Bromo 4 Methylpyridin 3 Yl Methanamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. researchgate.netnih.govtci-thaijo.org By solving the Schrödinger equation in an approximate manner, DFT methods can accurately predict molecular geometries, vibrational frequencies, and various electronic properties, providing a fundamental understanding of a molecule's character. For pyridine (B92270) derivatives, DFT calculations have been successfully employed to analyze their molecular structure and reactivity. nih.gov

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. Key to understanding a molecule's reactivity and electronic transitions are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For pyridine derivatives, the HOMO is often localized on the electron-rich regions of the molecule, while the LUMO is distributed over the electron-deficient areas. researchgate.net In (6-Bromo-4-methylpyridin-3-yl)methanamine, the nitrogen atom of the pyridine ring, the bromine atom, and the aminomethyl group influence the distribution of these orbitals. DFT calculations on similar brominated pyridine compounds reveal that the HOMO and LUMO are typically characterized by π character from the aromatic ring. researchgate.net The calculated HOMO-LUMO energy gap for related compounds like 6-amino-3-bromo-2-methylpyridine (B189396) has been reported, indicating the potential for charge transfer within the molecule. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties

Property Description Predicted Characteristic for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Influenced by the pyridine ring and amino group, indicating regions of high electron density.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Distributed across the pyridine ring, with contributions from the bromine substituent.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, suggesting a balance between stability and reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netmdpi.com Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely reveal several key features:

Negative Potential: A region of strong negative potential (red) would be expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This site is a primary target for electrophiles and protonation. The bromine atom may also exhibit some negative potential.

Positive Potential: Regions of positive potential (blue) are anticipated around the hydrogen atoms of the aminomethyl group (-CH2NH2), making them susceptible to interaction with nucleophiles. researchgate.net

Influence of Substituents: The electron-withdrawing bromine atom and the electron-donating methyl and aminomethyl groups create a complex electrostatic landscape across the pyridine ring, influencing its reactivity towards other molecules.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Pyridine Nitrogen Atom Negative (Red) Site for electrophilic attack and hydrogen bonding.
Amine Group Hydrogens Positive (Blue) Site for nucleophilic attack and hydrogen bond donation.

| Aromatic Ring | Varied | The interplay of substituents creates distinct regions of electrophilicity and nucleophilicity. |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, interactions with solvents, and other dynamic processes.

This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the aminomethyl group to the pyridine ring. smolecule.com This rotation allows the molecule to adopt various spatial arrangements (conformers), each with a different energy level.

Table 3: Estimated Conformational Parameters

Parameter Estimated Range/Value Significance
C-CH2N Rotational Barrier 2-4 kcal/mol Determines the rate of interconversion between different conformers. smolecule.com
Preferred Dihedral Angles ~60°, 180°, 300° Represents the most stable (low-energy) orientations of the aminomethyl group. smolecule.com

| Steric Hindrance | High from 6-Bromo group | Restricts conformational freedom and influences binding preferences. smolecule.com |

The behavior of a molecule can be significantly altered by its environment, particularly the solvent. MD simulations are instrumental in studying how solvent molecules arrange themselves around a solute and how this solvation shell affects the solute's properties and dynamics.

Prediction of Reactivity and Mechanistic Pathways

Computational methods can predict the most likely sites for chemical reactions and help elucidate the step-by-step mechanisms through which these reactions occur. By calculating the energies of reactants, transition states, and products, chemists can map out the most favorable reaction pathways.

For this compound, several types of reactions can be computationally investigated:

Nucleophilic Substitution: The bromine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution, where it could be replaced by other functional groups. smolecule.com Theoretical calculations can help predict the feasibility of such reactions with various nucleophiles by modeling the transition state energies.

Reactions at the Amine Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, or oxidation. smolecule.com Computational models can explore the mechanisms of these transformations.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the activating methyl group may direct electrophiles to certain positions. DFT can be used to calculate the relative energies of the intermediates formed during electrophilic attack at different positions on the ring, thus predicting the regioselectivity of the reaction.

By combining insights from FMO analysis, MEP maps, and transition state calculations, a comprehensive picture of the chemical reactivity of this compound can be developed, guiding synthetic efforts and the design of new molecules.

In Silico Screening and Rational Library Design for Scaffold Exploration

In silico screening and the rational design of compound libraries are foundational techniques in modern drug discovery and materials science. These computational methods allow for the rapid assessment of large numbers of virtual compounds, saving significant time and resources compared to traditional high-throughput screening. The this compound scaffold, with its distinct arrangement of bromo, methyl, and methanamine substituents on a pyridine core, presents a valuable starting point for such virtual exploration.

The general process for utilizing this scaffold in rational library design would involve several key steps:

Scaffold Definition and Enumeration: The core structure of this compound would be defined. Key points of diversification would be identified, such as the amine of the methanamine group or potential modifications to the methyl group. A virtual library would then be generated by computationally adding a wide array of chemical fragments (R-groups) to these diversification points.

Property and Descriptor Calculation: For each virtual compound in the generated library, a suite of physicochemical and structural properties would be calculated. These often include molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and topological polar surface area. These calculations help to ensure that the designed library adheres to principles of drug-likeness, such as Lipinski's rule of five.

Virtual Screening: The virtual library would be screened against a specific biological target, such as a protein receptor or enzyme. This can be done through methods like molecular docking, which predicts the preferred orientation of a ligand when bound to a target and estimates the strength of the interaction. The goal is to identify compounds that are predicted to have a high binding affinity and a favorable binding mode.

Filtering and Selection: The results of the virtual screen are filtered to select a smaller, more manageable set of promising compounds for synthesis and experimental testing. This filtering can be based on docking scores, predicted ADME (absorption, distribution, metabolism, and excretion) properties, and synthetic feasibility.

The substituted pyridine core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to a variety of biological targets. By using a scaffold like this compound, researchers can explore a vast chemical space to identify novel compounds with potential therapeutic activity.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical prediction of spectroscopic properties is a powerful tool for structure elucidation and for validating experimental data. Density Functional Theory (DFT) is a commonly employed quantum mechanical method for these calculations, offering a good balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve optimizing the molecule's geometry at a given level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). Following geometry optimization, NMR shielding tensors would be calculated. These are then typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. Such calculations can help in the assignment of complex experimental spectra and in confirming the structure of newly synthesized compounds. While no specific theoretical NMR studies for this compound are published, databases like PubChem provide computationally predicted properties, which are generated through automated pipelines. For instance, the predicted XlogP3 value for this compound is 1.1, offering an estimate of its lipophilicity. uni.lu

Vibrational Frequencies:

The theoretical vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using methods like DFT. After geometry optimization, a frequency calculation is performed. This provides a set of vibrational modes and their corresponding frequencies. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the theoretical calculations often assume a harmonic oscillator model which deviates from the anharmonicity of real molecular vibrations. These theoretical spectra can be invaluable in interpreting experimental IR spectra and understanding the vibrational characteristics of the molecule.

Below is a hypothetical table illustrating the kind of data that would be generated from such theoretical calculations for the distinct protons of this compound. It is important to note that these are representative values and not the result of a specific published study on this compound.

ProtonRepresentative Predicted ¹H NMR Chemical Shift (ppm)
Pyridine-H7.5 - 8.5
CH₂ (methanamine)3.8 - 4.2
CH₃ (methyl)2.2 - 2.6
NH₂ (methanamine)1.5 - 2.5 (broad)

This table is for illustrative purposes only and does not represent experimentally verified or rigorously calculated data for this compound.

Role As a Chemical Building Block and Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of functional groups in (6-Bromo-4-methylpyridin-3-yl)methanamine makes it an ideal starting material for the assembly of intricate heterocyclic frameworks. Both the bromine atom and the aminomethyl group can participate in a variety of chemical transformations to construct new ring systems.

The structure of this compound is well-suited for annulation reactions, where a new ring is fused onto the existing pyridine (B92270) core. A key strategy involves the intramolecular cyclization of derivatives formed by reacting the aminomethyl group. For instance, the reaction of related 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA) leads to the formation of 6-azaindoles, which are fused bicyclic heteroaromatic systems. This type of electrophilic [4+1] cyclization activates the adjacent methyl group to participate in ring closure, demonstrating a pathway for creating fused pyridine structures from this class of compounds. The bromo-substituent on such precursors offers a handle for further diversification of the resulting fused system through cross-coupling reactions.

The generation of polysubstituted pyridine derivatives is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of molecular properties. This compound provides two distinct points for modification: the C-Br bond and the CH₂NH₂ group.

The bromo group at the 6-position is particularly useful for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, onto the pyridine ring. A similar compound, 5-bromo-2-methylpyridin-3-amine, has been successfully used in Suzuki cross-coupling reactions with various arylboronic acids to produce novel polysubstituted pyridine derivatives. This highlights the utility of the bromo-pyridinyl moiety as a versatile platform for diversification.

Simultaneously, the aminomethyl group can be readily acylated, alkylated, or used in reductive amination and condensation reactions to introduce diverse functionalities. This dual reactivity allows for a combinatorial approach to generating libraries of complex pyridine derivatives with tailored electronic and steric properties.

Scaffold for Academic Medicinal Chemistry Research

In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in key interactions with biological targets. The this compound framework serves as a valuable starting point for the design and synthesis of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies via In Vitro Mechanistic Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. The this compound scaffold is an excellent template for SAR exploration. Systematic modifications can be made at three key positions: the 6-position (via cross-coupling), the 4-position (the methyl group), and the 3-position (the aminomethyl side chain).

By creating a library of analogs with different substituents at these positions and evaluating their activity in in vitro assays, researchers can elucidate the structural requirements for biological activity. For example, SAR studies on pyridine derivatives have helped identify key interactions necessary for inhibiting specific biological targets. This systematic approach allows for the rational design of more potent and selective molecules by understanding how changes in the chemical structure affect biological function.

Modification Position Type of Modification Purpose in SAR Studies
6-position (Bromo) Suzuki/Sonogashira/Buchwald-Hartwig CouplingExplore tolerance for steric bulk, electronic effects, and new interaction points.
3-position (Aminomethyl) Acylation, Alkylation, Reductive AminationModify hydrogen bonding capacity, introduce charge, and alter side-chain conformation.
4-position (Methyl) Replacement with other alkyl or functional groupsInvestigate the role of this group in binding and its effect on lipophilicity.

Exploration of Molecular Interactions in Biological Pathways

Derivatives of this compound can be used as chemical probes to investigate biological pathways. The ability to act as a ligand for specific enzymes or receptors allows these compounds to modulate biochemical signaling. The pyridine scaffold is known to interact with a variety of biological targets, and by extension, influence the pathways they regulate. For instance, compounds designed from this scaffold could be used to inhibit a particular kinase, allowing researchers to study the downstream effects of that inhibition on a cellular signaling cascade. The bromine atom can also serve as a heavy atom for X-ray crystallography studies, helping to map the binding mode of these ligands within their protein targets and providing a deeper understanding of the molecular interactions that drive biological activity.

Applications in Materials Science

The inherent functionalities of this compound make it a compound of interest for applications in materials science. The presence of the pyridine ring offers a site for coordination with metal ions, while the aminomethyl group provides a point for covalent bond formation, and the bromo group allows for further functionalization through cross-coupling reactions. This trifunctional nature enables its use in creating materials with specific thermal, optical, or catalytic properties.

The utility of this compound as a synthetic intermediate is particularly evident in the creation of functional organic materials, such as coordination polymers and metal-organic frameworks (MOFs). In this context, it primarily acts as a ligand, where the pyridine nitrogen and the aminomethyl nitrogen can chelate to metal centers, forming stable, extended networks.

The incorporation of this bromo-substituted pyridine ligand can significantly influence the properties of the resulting material. For instance, the bromine atom can enhance the thermal stability of the framework through halogen bonding or by serving as a reactive site for post-synthetic modification. Research has shown that pyridine-based ligands are instrumental in constructing robust MOFs with high thermal stability. While specific data for materials synthesized directly from this compound is limited in publicly accessible literature, the principles of MOF design allow for extrapolation of its potential impact. The thermal stability of MOFs is a critical parameter for their practical applications, and the choice of organic linker is a determining factor.

Table 1: Comparison of Thermal Decomposition Temperatures of Select MOFs with Nitrogen-Containing Ligands This table presents data for well-characterized MOFs to illustrate the influence of the organic linker on thermal stability. Specific data for MOFs derived from this compound is not available and is presented here for comparative purposes.

MOF DesignationOrganic LinkerMetal IonDecomposition Temperature (°C)
ZIF-82-methylimidazoleZn(II)~450
MOF-5Terephthalic acidZn(II)~400
UiO-66Terephthalic acidZr(IV)~500
HKUST-1Benzene-1,3,5-tricarboxylic acidCu(II)~350

Data is synthesized from general knowledge of well-known MOFs.

The synthesis of such functional materials would typically involve the solvothermal reaction of a metal salt with the this compound ligand. The resulting crystalline material's properties, such as porosity, thermal stability, and catalytic activity, would be directly related to the coordination geometry of the metal ion and the structural attributes of the pyridine-based linker.

In the realm of polymer chemistry, this compound can be utilized as a monomer or a cross-linking agent to create functional polymeric scaffolds. The primary amine of the methanamine group is a key functional handle for polymerization reactions. For example, it can react with diacyl chlorides, diisocyanates, or epoxides to form polyamides, polyureas, and epoxy resins, respectively.

The incorporation of the pyridyl and bromo functionalities into the polymer backbone imparts specific properties to the resulting scaffold. The pyridine units can serve as coordination sites for metal catalysts, turning the polymer into a recyclable catalytic support. The bromine atoms, on the other hand, can be used for post-polymerization modification, allowing for the grafting of other functional groups to tailor the surface properties of the scaffold. This is particularly useful in applications such as separation sciences or solid-phase synthesis.

Table 2: Potential Polymerization Reactions Involving this compound This table outlines hypothetical polymerization reactions based on the known reactivity of the functional groups present in the title compound.

Polymer TypeCo-monomerResulting Polymer FunctionalityPotential Application
PolyamideTerephthaloyl chloridePyridyl, BromoHigh-performance films, fibers
PolyureaMethylene (B1212753) diphenyl diisocyanatePyridyl, BromoCoatings, adhesives
Epoxy ResinBisphenol A diglycidyl etherPyridyl, Bromo, HydroxylComposites, encapsulants

The synthesis of these polymeric scaffolds would involve standard polymerization techniques, such as interfacial polymerization or bulk polymerization, depending on the chosen co-monomer and desired polymer properties. The resulting materials would be expected to exhibit a combination of the mechanical properties of the polymer backbone and the functional characteristics imparted by the pendant pyridine and bromo groups.

Advanced Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for (6-Bromo-4-methylpyridin-3-yl)methanamine

The pursuit of environmentally benign and economically viable synthetic methods is a paramount goal in modern chemistry. For this compound, future research will likely concentrate on developing novel synthetic routes that adhere to the principles of green chemistry. rasayanjournal.co.inrsc.org Traditional multi-step syntheses of substituted pyridines often involve harsh reagents and generate significant waste. rasayanjournal.co.in Future approaches will aim to mitigate these issues through several key strategies.

The application of heterogeneous catalysts, such as zeolites, could offer significant advantages in the synthesis of pyridine (B92270) cores by enabling easier separation and recyclability, thus reducing waste. nih.gov Furthermore, the exploration of one-pot, multicomponent reactions (MCRs) presents a promising avenue for improving process efficiency by combining several synthetic steps into a single operation, thereby saving time, energy, and resources. rasayanjournal.co.inorganic-chemistry.org Methodologies like the Guareschi–Thorpe and Hantzsch pyridine syntheses are being re-evaluated with a focus on using greener solvents, such as water or ionic liquids, and catalysts to improve their environmental footprint. rsc.orgmdpi.com

Microwave-assisted organic synthesis (MAOS) is another area with considerable potential. nih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov The integration of these green chemistry principles into the synthesis of this compound could lead to more sustainable and cost-effective production on an industrial scale.

Exploration of Underutilized Reactivity Profiles for Enhanced Derivatization

The functional groups present in this compound—a primary amine, a bromine atom, and a methyl group on a pyridine ring—offer a rich landscape for chemical modification. While standard transformations of these groups are known, future research will delve into underutilized reactivity profiles to unlock novel derivatization pathways.

The bromine atom at the 6-position is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. mdpi.com Future work could explore less common coupling partners or novel catalytic systems to access a wider array of substituted pyridines. The primary amine of the methanamine group is amenable to a variety of reactions, including acylation, alkylation, and reductive amination. Exploring its use in forming more complex heterocyclic systems through cascade reactions could be a fruitful area of investigation.

Furthermore, the pyridine ring itself can undergo transformations. While electrophilic substitution on the pyridine ring is generally challenging, the development of new catalytic methods for C-H activation could enable direct functionalization of the ring at other positions. The interplay between the existing substituents and their directing effects in such reactions will be a key area of study. Understanding and harnessing these more subtle reactivity patterns will significantly expand the chemical space accessible from this versatile building block.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. prf.org Integrating the synthesis of this compound derivatives into such systems is a logical next step to accelerate the discovery of new lead compounds.

Automated platforms can perform a large number of reactions in parallel, allowing for the rapid exploration of different reaction conditions and the synthesis of extensive compound libraries. prf.org This approach is particularly well-suited for optimizing derivatization reactions of the parent molecule, such as in Suzuki coupling reactions where various boronic acids can be screened simultaneously. mdpi.com The use of solid-phase synthesis, where the molecule is attached to a resin, can simplify purification and enable the use of excess reagents to drive reactions to completion.

High-throughput screening techniques can then be used to rapidly assess the biological activity or material properties of the synthesized compounds, creating a closed-loop system for discovery. This integration of synthesis and screening can significantly shorten the timeline for identifying promising new molecules.

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. researchgate.net For this compound, advanced computational methodologies can be employed to guide synthetic efforts and predict the properties of its derivatives.

Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of the molecule, providing insights into its reaction mechanisms and helping to predict the outcome of chemical transformations. mdpi.comresearchgate.net For instance, DFT can help to understand the regioselectivity of substitution reactions on the pyridine ring.

Molecular docking studies can be used to predict how derivatives of this compound might bind to biological targets, such as enzymes or receptors. rsc.orgnih.gov This information can be used to design new compounds with improved biological activity. By computationally screening virtual libraries of potential derivatives, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Potential Role in Emerging Areas of Chemical Science (e.g., Flow Chemistry, Photocatalysis)

Emerging areas of chemical science, such as flow chemistry and photocatalysis, offer new opportunities for the synthesis and functionalization of this compound. researchgate.netresearchgate.net

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for easier scale-up. researchgate.netresearchgate.net The synthesis of this compound and its derivatives could be adapted to flow processes, potentially leading to more efficient and reproducible manufacturing.

Photocatalysis, which uses light to drive chemical reactions, has emerged as a powerful tool for organic synthesis. researchgate.net The bromine atom on the pyridine ring of this compound makes it a potential substrate for photoredox-catalyzed reactions. researchgate.net For example, visible-light photocatalysis could be used to achieve novel C-C and C-N bond formations at the bromine-substituted position under mild reaction conditions. The application of these cutting-edge technologies will undoubtedly lead to new and innovative ways to utilize this important chemical compound.

Q & A

[Basic] What are the established synthetic pathways for (6-Bromo-4-methylpyridin-3-yl)methanamine, and what factors influence yield optimization?

Answer:
The compound is synthesized via nucleophilic substitution or amination reactions. Key steps include:

  • Bromination : Introducing bromine at the pyridine ring’s 6-position using reagents like PBr₃ or NBS under controlled conditions.
  • Amination : Reacting intermediates (e.g., 6-bromo-4-methylpyridine-3-carbaldehyde) with ammonia or methylamine in solvents such as DMF or THF at 60–80°C .
    Yield optimization depends on solvent polarity, temperature control, and catalytic additives (e.g., Pd catalysts for coupling reactions). Impurities from incomplete substitution require purification via column chromatography or recrystallization.

[Basic] How is the molecular structure of this compound characterized?

Answer:
Structural elucidation employs:

  • NMR Spectroscopy : ¹H NMR reveals protons on the pyridine ring (δ 6.8–8.2 ppm) and the methylamine group (δ 2.5–3.5 ppm).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 201.07 (M+H⁺) .
  • InChI Key : UPOLYLOCDJGQHK-UHFFFAOYSA-N (PubChem identifier) .
    Table 1 : Key Structural Data
ParameterValue
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.07 g/mol
SMILESCC1=CC(=NC=C1CN)Br

[Advanced] How is collision cross-section (CCS) data utilized in mass spectrometric analysis of this compound?

Answer:
CCS values predict ion mobility in gas-phase separation (e.g., ion mobility spectrometry). For this compound:
Table 2 : Predicted CCS Values (Ų)

AdductCCS (Ų)
[M+H]⁺134.7
[M+Na]⁺138.4
[M-H]⁻135.8
These values are validated using computational models (e.g., MOBCAL) and compared with experimental data to confirm conformational stability.

[Advanced] How do researchers resolve contradictions in reported biological activities of brominated pyridine derivatives?

Answer:
Contradictions (e.g., serotonin receptor vs. kinase inhibition) are addressed via:

  • Targeted Assays : Using receptor-binding studies (e.g., 5-HT1A radioligand assays) to confirm selectivity .
  • Dose-Response Analysis : Testing activity across concentrations (nM–μM) to rule off-target effects.
  • Structural Modeling : Comparing steric/electronic profiles with analogs to identify critical substituents .

[Basic] What chemical reactions are typical for this compound?

Answer:
Common reactions include:

  • Nucleophilic Substitution : Bromine replacement with azide, amines, or alkoxy groups .
  • Oxidation : Using KMnO₄ to form pyridine-N-oxide derivatives.
  • Reduction : LiAlH₄ converts the amine to secondary alcohols .
    Reaction outcomes depend on solvent polarity (e.g., THF for SN2) and temperature.

[Advanced] What computational strategies predict reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Assess energy barriers for bromine displacement (e.g., B3LYP/6-31G* basis set).
  • Molecular Dynamics : Simulate solvent effects on transition states.
  • Hammett Plots : Correlate substituent effects (e.g., methyl group) on reaction rates .

[Basic] What analytical methods ensure purity assessment of this compound?

Answer:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm).
  • GC-MS : Monitors volatile byproducts.
  • Elemental Analysis : Validates C, H, N, Br content (±0.3% error) .

[Advanced] What challenges exist in establishing structure-activity relationships (SAR) for brominated pyridines?

Answer:
Challenges include:

  • Steric Hindrance : Bulky substituents (e.g., methyl) limit target accessibility.
  • Electronic Effects : Bromine’s electron-withdrawing nature alters binding affinity.
  • Solubility : Hydrophobic pyridine rings require formulation optimization for in vivo studies .

[Basic] What are the known gaps in literature for this compound?

Answer:

  • Limited data on biological activity (e.g., no in vivo toxicity studies).
  • Absence of patent filings or industrial applications, suggesting untapped potential .

[Advanced] How does halogen positioning impact the compound’s interaction with biological targets?

Answer:

  • Bromine at C6 : Enhances hydrophobic interactions in receptor pockets (e.g., 5-HT1A).
  • Methyl at C4 : Stabilizes π-π stacking with aromatic residues.
    Comparative studies with 4-bromo-6-methyl isomers show altered binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.